2,3',4,5-Tetrachlorodiphenyl ether
Overview
Description
2,3’,4,5-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O and a molecular weight of 307.99 g/mol . It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxicological effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including 2,3’,4,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves acid-catalyzed dehydration of alcohols, although this method is limited to primary alcohols due to the risk of forming alkenes with secondary and tertiary alcohols . Another method involves alkoxymercuration-demercuration of alkenes, which is particularly useful for synthesizing unsymmetrical ethers .
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction could produce less chlorinated ethers .
Scientific Research Applications
2,3’,4,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Biology: Research has focused on its toxicological effects and its interaction with biological systems.
Medicine: Studies have investigated its potential as a biomarker for exposure to polychlorinated compounds.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3’,4,5-Tetrachlorodiphenyl ether exerts its effects involves its interaction with the aryl hydrocarbon receptor (AhR) . This receptor mediates various biological responses, including the induction of enzymes involved in detoxification processes. The compound’s chlorinated structure allows it to bind to AhR, leading to the activation of downstream signaling pathways .
Comparison with Similar Compounds
- 2,4,4’,5-Tetrachlorodiphenyl ether
- 2,3,7,8-Tetrachlorodibenzofuran
- 2,4,4’,6-Tetrachlorodiphenyl ether
Comparison: 2,3’,4,5-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct toxicological properties and environmental persistence .
Properties
IUPAC Name |
1,2,4-trichloro-5-(3-chlorophenoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQGECFQVPRMEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877037 | |
Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00877037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152833-52-8 | |
Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,5-TETRACHLORODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82210TS9IP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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